1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate is an organic compound with the molecular formula C₁₃H₂₂N₂O₅ and a molecular weight of 286.33 g/mol . It is a derivative of imidazolidine, featuring two tert-butyl groups and a 2-oxo functional group. This compound is typically found in a powder form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate can be achieved through the reaction of imidazolidine derivatives with tert-butyl chloroformate under basic conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s oxo group plays a crucial role in its reactivity, facilitating nucleophilic attacks and subsequent reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl iminodicarboxylate: Similar in structure but with an imino group instead of an oxo group.
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: Contains a piperidine ring with similar functional groups.
Uniqueness
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl groups and the oxo group makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
1955518-02-1 |
---|---|
Molecular Formula |
C13H22N2O5 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
ditert-butyl 2-oxoimidazolidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H22N2O5/c1-12(2,3)19-9(16)8-7-15(10(17)14-8)11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,17) |
InChI Key |
IOIRUGCWQKEXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.